molecular formula C16H19FN4O B11828195 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one

3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B11828195
M. Wt: 302.35 g/mol
InChI Key: XEFJCLJISZOMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. Compounds in this class are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one typically involves multiple steps, including the formation of the pyrazinone core and the subsequent attachment of the 4-aminopiperidinyl and 4-fluorobenzyl groups. Common reagents used in these reactions include pyrazine derivatives, piperidine, and fluorobenzyl halides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrazinone ring to other functional groups.

    Reduction: Reduction of the pyrazinone ring or other substituents.

    Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)-1-benzylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity.

    3-(4-Methylpiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one: Contains a methyl group instead of an amino group, potentially altering its reactivity and interactions.

    3-(4-Aminopiperidin-1-yl)-1-(4-chlorobenzyl)pyrazin-2(1H)-one: Substitutes chlorine for fluorine, which may influence its chemical properties and biological effects.

Uniqueness

The presence of both the 4-aminopiperidinyl and 4-fluorobenzyl groups in 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-[(4-fluorophenyl)methyl]pyrazin-2-one

InChI

InChI=1S/C16H19FN4O/c17-13-3-1-12(2-4-13)11-21-10-7-19-15(16(21)22)20-8-5-14(18)6-9-20/h1-4,7,10,14H,5-6,8-9,11,18H2

InChI Key

XEFJCLJISZOMHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CN(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.